molecular formula C11H12N4O2 B11878647 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B11878647
M. Wt: 232.24 g/mol
InChI Key: GPULLTOIRAJDEG-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that features both oxadiazole and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under specific conditions. For example, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxadiazole and pyrazolopyridine moieties. Examples include:

Uniqueness

What sets 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C11H12N4O2/c1-2-10-12-11(17-14-10)7-6-8-9(16)4-3-5-15(8)13-7/h6H,2-5H2,1H3

InChI Key

GPULLTOIRAJDEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=NN3CCCC(=O)C3=C2

Origin of Product

United States

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